2-(4-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl)propan-2-OL
Overview
Description
2-(4-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl)propan-2-OL is an organic compound with the molecular formula C17H16F4O It is characterized by the presence of a tetrafluoro-2-phenylethyl group attached to a phenyl ring, which is further connected to a propan-2-OL moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl)propan-2-OL typically involves the reaction of 1,1,2,2-tetrafluoro-2-phenylethyl bromide with a phenylpropan-2-OL derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) in acetic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-(4-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl)propan-2-one.
Reduction: Formation of 2-(4-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl)propane.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent used.
Scientific Research Applications
2-(4-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl)propan-2-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl)propan-2-OL involves its interaction with specific molecular targets. The tetrafluoro-2-phenylethyl group can engage in hydrophobic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl)ethanol
- 2-(4-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl)methanol
- 2-(4-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl)butan-2-OL
Uniqueness
2-(4-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl)propan-2-OL is unique due to the presence of the propan-2-OL moiety, which imparts distinct chemical and physical properties. The tetrafluoro-2-phenylethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-(1,1,2,2-tetrafluoro-2-phenylethyl)phenyl]propan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F4O/c1-15(2,22)12-8-10-14(11-9-12)17(20,21)16(18,19)13-6-4-3-5-7-13/h3-11,22H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJKHNCSTDRTAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(F)F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.